

# DiSulfo-ICG Hydrazide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: DiSulfo-ICG hydrazide

Cat. No.: B12375484

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

DiSulfo-Indocyanine Green (ICG) hydrazide is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a hydrazide group. This derivative of the well-established ICG dye is specifically designed for the covalent labeling of biomolecules containing aldehyde or ketone groups, most notably the carbohydrate moieties of glycoproteins. The NIR fluorescence properties of the ICG core make it an ideal tool for in vivo imaging applications, owing to the low autofluorescence and deep tissue penetration of light in this spectral region. This guide provides a comprehensive overview of **DiSulfo-ICG hydrazide**, including its chemical properties, detailed experimental protocols for its use, and the underlying chemical principles of its reactivity.

## Core Properties and Specifications

**DiSulfo-ICG hydrazide** is a complex organic molecule with a chemical formula of  $C_{45}H_{51}ClN_4Na_2O_{10}S_3$  and a molecular weight of approximately 985.53 g/mol <sup>[1][2]</sup> The presence of two sulfonate groups significantly enhances its water solubility compared to the parent ICG molecule.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **DiSulfo-ICG hydrazide** and its parent compound, Indocyanine Green (ICG). It is important to note that the quantum yield and molar extinction coefficient for **DiSulfo-ICG hydrazide** are expected to be similar to ICG, but may vary slightly due to the structural modifications.

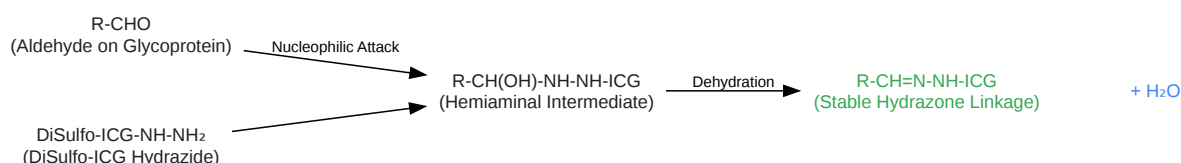
Property	Value (for ICG)	Notes
Excitation Maximum ( $\lambda_{ex}$ )	~780 nm	The peak wavelength at which the molecule absorbs light.
Emission Maximum ( $\lambda_{em}$ )	~810 nm	The peak wavelength of the emitted fluorescent light.
Molar Extinction Coefficient ( $\epsilon$ )	~223,000 M <sup>-1</sup> cm <sup>-1</sup> at ~787 nm	A measure of how strongly the molecule absorbs light at a given wavelength. This value is for the parent ICG. The exact value for the disulfo-hydrazide derivative may differ slightly.
Fluorescence Quantum Yield ( $\Phi$ )	~0.14 in water	The ratio of photons emitted to photons absorbed. This value is for the parent ICG. The quantum yield can be influenced by the local environment and conjugation to a biomolecule.
Molecular Formula	C <sub>45</sub> H <sub>51</sub> ClN <sub>4</sub> Na <sub>2</sub> O <sub>10</sub> S <sub>3</sub>	Chemical formula for DiSulfo-ICG hydrazide.[1]
Molecular Weight	985.53 g/mol	Molecular weight of DiSulfo-ICG hydrazide.[2]
Solubility	Water, DMSO, DMF	The sulfonate groups confer good water solubility.
Storage Conditions	-20°C, protected from light	It is recommended to store the compound in a freezer and minimize light exposure to prevent photobleaching.[1]

## Mechanism of Action: Labeling of Glycoproteins

The primary application of **DiSulfo-ICG hydrazide** is the labeling of glycoproteins through a two-step process: the oxidation of carbohydrate moieties to generate aldehyde groups, followed by the reaction of these aldehydes with the hydrazide group of the dye to form a stable hydrazone linkage. This reaction is a form of Schiff base formation.

## Schiff Base (Hydrazone) Formation

The reaction between an aldehyde and a hydrazide proceeds via a nucleophilic addition mechanism. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the hydrazone.



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Caption: Mechanism of hydrazone formation between an aldehyde and a hydrazide.

## Experimental Protocols

The following are detailed protocols for the labeling of glycoproteins with **DiSulfo-ICG hydrazide**. The process is divided into two main stages: periodate oxidation of the glycoprotein to generate aldehydes, and the subsequent conjugation with **DiSulfo-ICG hydrazide**.

### Periodate Oxidation of Glycoproteins

This step involves the selective oxidation of cis-diol groups within the carbohydrate chains of glycoproteins to form reactive aldehyde groups. The reaction conditions can be modulated to achieve different degrees of oxidation.

Materials:

- Glycoprotein of interest
- Sodium meta-periodate ( $\text{NaIO}_4$ )
- Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
- Quenching Solution: 1 M Glycerol or Ethylene Glycol
- Desalting column or dialysis cassette

#### Procedure:

- Glycoprotein Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 1-10 mg/mL.
- Periodate Solution Preparation: Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer. The final concentration will depend on the desired extent of oxidation:
  - For selective oxidation of sialic acids: Use a final concentration of 1-2 mM  $\text{NaIO}_4$ .
  - For general oxidation of most carbohydrate residues: Use a final concentration of 10-20 mM  $\text{NaIO}_4$ .
- Oxidation Reaction: Add the sodium meta-periodate solution to the glycoprotein solution. Incubate the reaction for 15-30 minutes at room temperature in the dark (wrap the reaction vessel in aluminum foil).
- Quenching the Reaction: To stop the oxidation, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 5-10 minutes at room temperature.
- Purification: Immediately purify the oxidized glycoprotein from excess periodate and quenching reagents using a desalting column or dialysis against the Oxidation Buffer.

## DiSulfo-ICG Hydrazide Conjugation

This step involves the reaction of the aldehyde-containing glycoprotein with **DiSulfo-ICG hydrazide** to form a stable hydrazone bond.

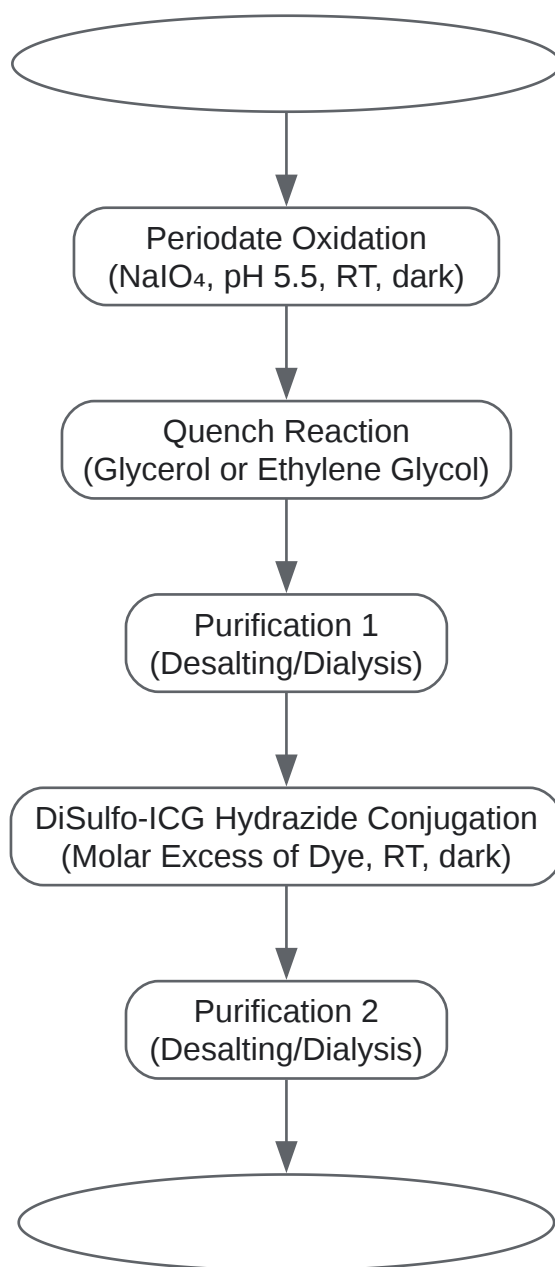
#### Materials:

- Oxidized glycoprotein (from Step 1)
- **DiSulfo-ICG hydrazide**
- Anhydrous Dimethyl Sulfoxide (DMSO) or water for dissolving the dye
- Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
- Desalting column or dialysis cassette

#### Procedure:

- Prepare **DiSulfo-ICG Hydrazide** Stock Solution: Dissolve the **DiSulfo-ICG hydrazide** in a small amount of anhydrous DMSO or water to create a concentrated stock solution (e.g., 10-20 mM).
- Conjugation Reaction: Add a 20- to 50-fold molar excess of the **DiSulfo-ICG hydrazide** stock solution to the purified, oxidized glycoprotein solution.
- Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light. For some glycoproteins, overnight incubation at 4°C may be beneficial.
- Purification: Remove the excess, unreacted **DiSulfo-ICG hydrazide** from the labeled glycoprotein using a desalting column or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).
- Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~780 nm (for **DiSulfo-ICG hydrazide** concentration).

## Experimental Workflow Diagram



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Caption: Workflow for labeling glycoproteins with **DiSulfo-ICG hydrazide**.

## Applications in Research and Development

The ability to specifically label glycoproteins with a bright, NIR fluorescent dye opens up numerous possibilities in research and drug development.

- **In Vivo Imaging:** Labeled glycoproteins can be tracked in real-time in animal models to study their biodistribution, pharmacokinetics, and targeting to specific tissues or tumors. The NIR fluorescence of DiSulfo-ICG allows for deep tissue imaging with high signal-to-noise ratios.
- **Glycoprotein Analysis:** Fluorescently labeled glycoproteins can be easily detected and quantified in various assays, such as SDS-PAGE, western blotting, and flow cytometry.
- **Cellular Imaging:** The localization and trafficking of specific glycoproteins within cells can be visualized using fluorescence microscopy.
- **Drug Delivery:** **DiSulfo-ICG hydrazide** can be used to label glycoprotein-based drug delivery systems to monitor their delivery and release profiles.

While direct use in elucidating signaling pathways is less documented, this tool is invaluable for studying the behavior of glycosylated proteins that are often critical components of cell surface receptors and other signaling molecules. By tracking the localization and abundance of these labeled glycoproteins, researchers can gain insights into signaling events.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **DiSulfo-ICG hydrazide**.<sup>[3][4][5]</sup>

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
- **Storage:** Store at -20°C and protect from light to maintain stability.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**DiSulfo-ICG hydrazide** is a powerful and versatile tool for the fluorescent labeling of glycoproteins. Its excellent water solubility, specific reactivity towards aldehydes, and favorable NIR fluorescence properties make it an invaluable reagent for researchers in glycobiology, in



vivo imaging, and drug development. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful application of this technology in a variety of research settings.

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## References

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